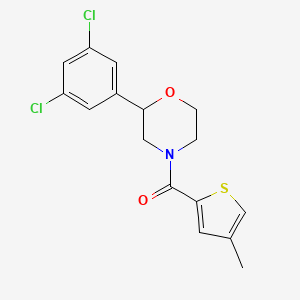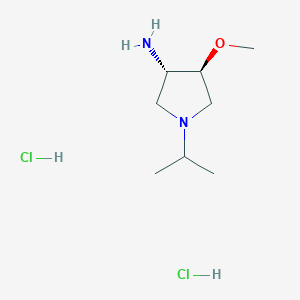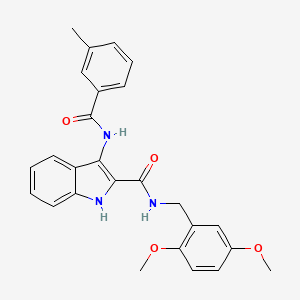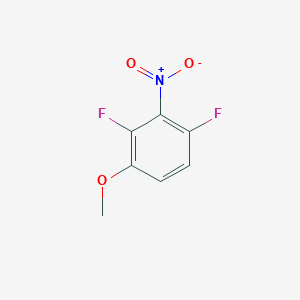
(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Target of Action
The primary targets of (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone are currently unknown. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibitory activity against influenza a .
Biochemical Pathways
Related compounds have been shown to influence a broad range of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound’s predicted boiling point is 4263±450 °C, and its predicted density is 1429±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties may influence the compound’s bioavailability.
Result of Action
Related compounds have been shown to exhibit potent antiviral activity, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Advantages and Limitations for Lab Experiments
(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone has several advantages for lab experiments. It is easy to synthesize, has good solubility in various solvents, and has a low toxicity profile. However, it also has some limitations, such as its limited stability in certain conditions and its potential to cause adverse effects in high doses.
Future Directions
There are several potential future directions for the research on (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone. These include:
1. Further studies to understand the mechanism of action of the compound and its potential targets in cells.
2. Testing the compound against a wider range of bacterial and fungal strains to determine its full antimicrobial potential.
3. Investigating the potential of the compound as an anticancer agent in vivo.
4. Developing more stable and potent analogs of the compound for improved efficacy and safety.
5. Studying the potential of the compound as an anti-inflammatory agent.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is well-established, and its antimicrobial, antifungal, and antitumor properties have been extensively studied. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential in various applications.
Synthesis Methods
The synthesis of (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone involves the reaction of 3,5-dichloroaniline with 4-methylthiophen-2-yl-methanone in the presence of morpholine and acetic acid. The reaction yields the desired product in good yield and purity. Various modifications have been made to this synthesis method to improve the yield and purity of the product.
Scientific Research Applications
(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. Additionally, it has been tested against various cancer cell lines and has shown potential as an anticancer agent.
properties
IUPAC Name |
[2-(3,5-dichlorophenyl)morpholin-4-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-10-4-15(22-9-10)16(20)19-2-3-21-14(8-19)11-5-12(17)7-13(18)6-11/h4-7,9,14H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWVKGZFRPNQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/no-structure.png)
![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2901757.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2901758.png)


![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2901766.png)
![2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B2901767.png)
![7-((2,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901768.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2901770.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2901771.png)



